

# Overcoming poor layer adhesion in Fused Deposition Modeling of Poliglecaprone

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## Compound of Interest

Compound Name: Poliglecaprone

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## Technical Support Center: Fused Deposition Modeling of Poliglecaprone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor layer adhesion during the Fused Deposition Modeling (FDM) of **Poliglecaprone** (PCL).

### Troubleshooting Guides

Poor layer adhesion is a common challenge in the FDM of PCL, leading to mechanically weak and unreliable printed objects. This guide provides a systematic approach to diagnosing and resolving this issue.

### Q1: What are the primary causes of poor layer adhesion in FDM-printed PCL?

Poor layer adhesion in PCL prints typically stems from insufficient thermal energy at the interface between layers, preventing proper polymer chain diffusion and entanglement. Key contributing factors include:

- **Inadequate Nozzle Temperature:** If the nozzle temperature is too low, the extruded PCL will not be sufficiently molten to fuse effectively with the previous layer.[\[1\]](#)

- **Excessive Printing Speed:** High printing speeds reduce the time the molten filament is in contact with the previous layer, limiting heat transfer and fusion.[\[2\]](#)
- **Incorrect Layer Height:** A layer height that is too large relative to the nozzle diameter can result in a weaker bond between layers due to a smaller contact area.[\[3\]](#)
- **Insufficient Bed Temperature:** A cold print bed can cause the initial layers to cool too quickly, leading to warping and poor adhesion throughout the print.
- **Over-cooling:** Excessive cooling from the part cooling fan can solidify the PCL too rapidly, preventing proper layer bonding.

## Q2: How can I optimize printing parameters to improve PCL layer adhesion?

Optimizing printing parameters is the most effective way to enhance interlayer bonding. The following table summarizes key parameters and their recommended starting points for PCL, based on available research. It is crucial to perform iterative experiments to determine the optimal settings for your specific printer and PCL filament.

Parameter	Recommended Starting Range	Impact on Layer Adhesion	Key Considerations & Trade-offs
Nozzle Temperature	120°C - 160°C	Higher temperatures generally improve layer adhesion up to a certain point.[4]	Exceeding the optimal temperature can lead to material degradation, oozing, and loss of dimensional accuracy. Start at the lower end and increase in 5°C increments.
Print Speed	10 - 30 mm/s	Slower speeds allow for better heat transfer and fusion between layers, significantly improving adhesion. [2]	Slower speeds increase print time. Find a balance that provides adequate adhesion without excessively long print durations.
Layer Height	0.1 mm - 0.2 mm	A smaller layer height increases the contact area and promotes better bonding between layers.[3]	Smaller layer heights increase print time. A good starting point is 50% of the nozzle diameter.
Bed Temperature	30°C - 60°C	A heated bed helps to reduce thermal stress and warping, which can indirectly improve layer adhesion, especially for the initial layers.	A bed temperature that is too high can cause the base of the print to become too soft and deform.
Part Cooling Fan	Off or at a low speed (≤ 50%)	Reducing or eliminating active cooling allows the layers to remain	Some cooling may be necessary for complex geometries with

		molten for longer, promoting better fusion.	overhangs to prevent sagging.
Nozzle Diameter	$\geq 0.4$ mm	A larger nozzle diameter can increase the contact area between layers, potentially improving adhesion. <a href="#">[5]</a>	A larger nozzle may reduce the achievable level of detail in the print.

### Q3: Are there any post-processing techniques to improve the layer adhesion of PCL prints?

Yes, post-processing can significantly enhance the mechanical properties of FDM-printed PCL parts, including layer adhesion. The most common and effective method is annealing.

#### Annealing Protocol for PCL:

Annealing involves heating the printed part to a temperature below its melting point but above its glass transition temperature. This allows the polymer chains to reorganize and form stronger bonds across layers, reducing internal stresses and improving mechanical strength.[\[6\]](#)

#### Recommended Annealing Procedure:

- **Preheat Oven:** Preheat a convection oven to a temperature between 40°C and 50°C. The glass transition temperature of PCL is approximately -60°C, and its melting point is around 60°C. Therefore, a temperature in this range should be effective without causing significant deformation.
- **Place the Print:** Place the PCL print on a flat, oven-safe surface. To minimize warping, consider placing the part on a bed of sand or salt to ensure even heating.[\[3\]](#)
- **Anneal:** Heat the part for 1 to 2 hours. The exact time will depend on the size and thickness of the part.

- **Slow Cooling:** Turn off the oven and allow the part to cool down slowly to room temperature inside the oven. Rapid cooling can introduce new internal stresses.[\[7\]](#)

Caution: Annealing can cause some dimensional changes (shrinkage or warping). It is advisable to test this process on a non-critical part first to understand its effects.[\[3\]](#)

## Experimental Protocols

To quantitatively assess the effectiveness of different printing parameters on layer adhesion, a standardized testing protocol is essential.

### Protocol: Tensile Testing for Interlayer Adhesion of FDM-Printed PCL

This protocol is adapted from ASTM D638, "Standard Test Method for Tensile Properties of Plastics," and is designed to measure the interlayer tensile strength of 3D printed specimens.  
[\[8\]](#)[\[9\]](#)

#### 1. Specimen Design and Printing:

- Design a "dog-bone" shaped tensile test specimen according to ASTM D638 Type V dimensions.
- Print the specimens with the layers oriented perpendicular to the direction of the tensile load (i.e., print the specimen lying flat on the print bed). This ensures that the tensile test primarily stresses the bonds between the layers.
- Print a set of specimens for each printing parameter variation you wish to investigate.

#### 2. Testing Equipment:

- Universal Testing Machine (UTM) with a suitable load cell (e.g., 1 kN).
- Calipers for precise measurement of specimen dimensions.

#### 3. Testing Procedure:

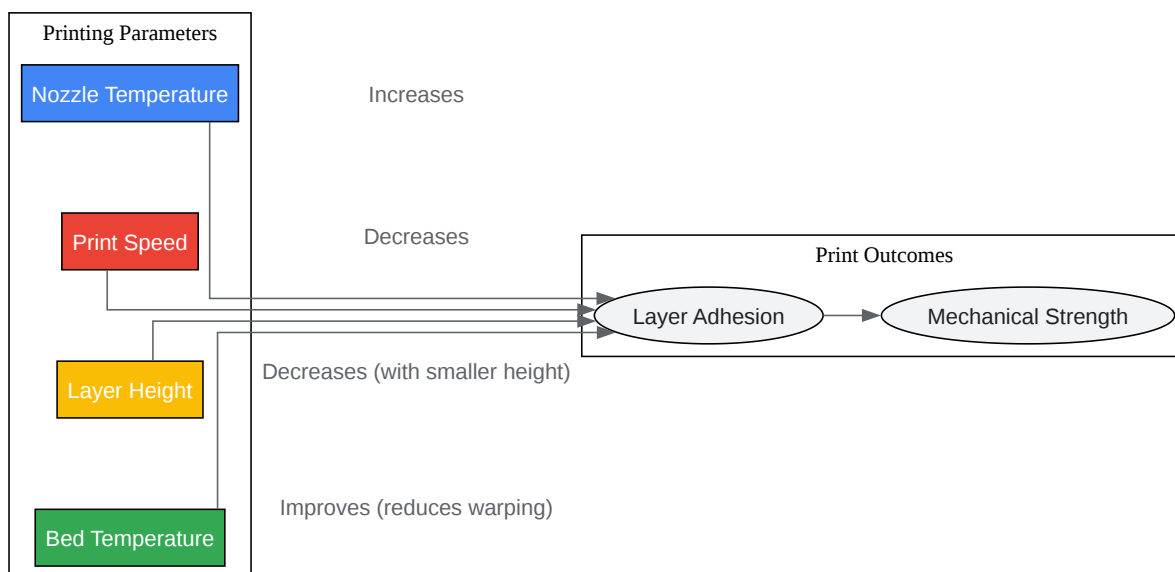
- Measure the width and thickness of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
- Secure the specimen in the grips of the UTM.
- Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
- Record the maximum load (F\_max) at which the specimen fails.

#### 4. Data Analysis:

- Calculate the ultimate tensile strength (UTS) for each specimen using the following formula:  
$$\text{UTS (MPa)} = F_{\text{max}} \text{ (N)} / \text{Cross-sectional Area (mm}^2\text{)}$$
- Calculate the average UTS and standard deviation for each set of printing parameters.
- Compare the UTS values between different parameter sets to determine which settings result in the strongest layer adhesion.

## Mandatory Visualizations

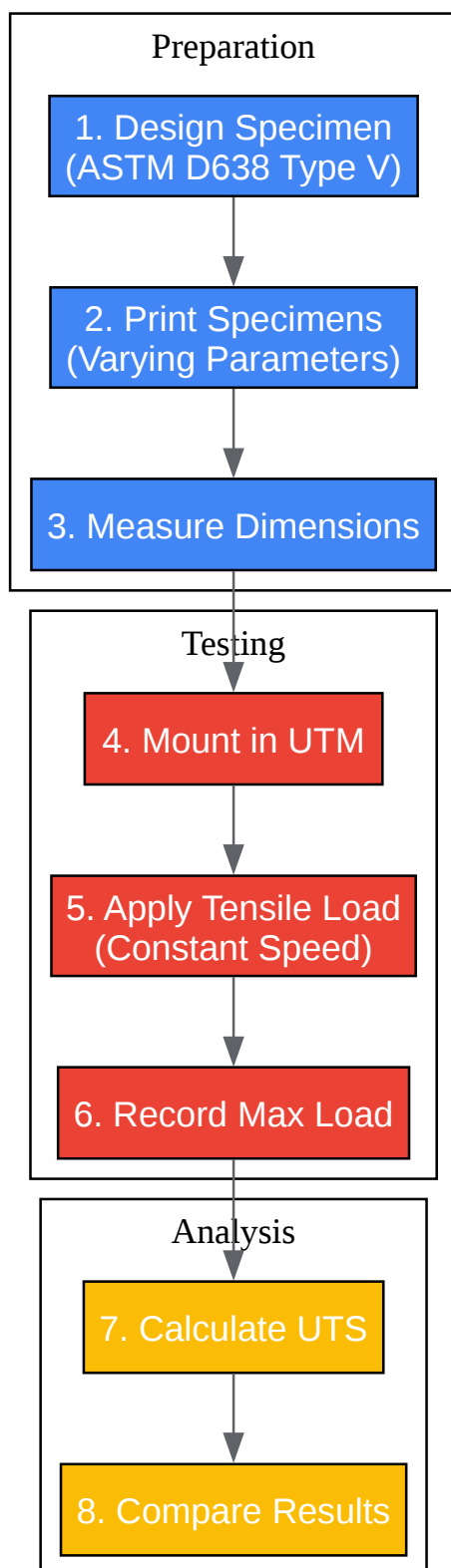
## Logical Relationship between FDM Parameters and Layer Adhesion



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Caption: Relationship between key FDM parameters and their impact on layer adhesion and mechanical strength.

## Experimental Workflow for Tensile Testing of Layer Adhesion



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Caption: Step-by-step workflow for conducting tensile tests to evaluate PCL layer adhesion.



## FAQs (Frequently Asked Questions)

Q: My PCL prints are warping at the edges, and this seems to be causing layer separation higher up in the print. How can I fix this?

A: Warping is often due to poor first-layer adhesion and significant temperature gradients. To address this:

- Ensure your print bed is level and clean.
- Use a heated bed set to 30°C - 60°C.
- Apply an adhesive to the print bed, such as a glue stick or specialized 3D printing adhesive.
- Use a brim or raft in your slicer settings to increase the surface area of the first layer.

Q: I've increased my nozzle temperature, but I'm now seeing a lot of stringing and blobs on my PCL prints. What should I do?

A: This indicates that your nozzle temperature might be too high, or your retraction settings need adjustment. Try the following:

- Lower the nozzle temperature in 5°C increments until the stringing is minimized without compromising layer adhesion.
- Increase the retraction distance and/or speed in your slicer settings. This pulls the filament back into the nozzle during non-extruding movements.

Q: Can I use a standard PLA profile for printing PCL?

A: It is not recommended. PCL has a much lower melting temperature than PLA. Using a PLA profile will likely result in severe overheating, material degradation, and a failed print. Always use a material profile specifically tailored for PCL.

Q: Is it necessary to dry my PCL filament before printing?

A: While PCL is less hygroscopic (absorbs less moisture from the air) than materials like Nylon or PETG, it is still good practice to keep your filament dry. If you are experiencing issues like

popping sounds during extrusion or a rough surface finish, it may be a sign of moist filament. Drying the filament in a dedicated filament dryer or a low-temperature oven can improve print quality.

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Address: 3281 E Guasti Rd  
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